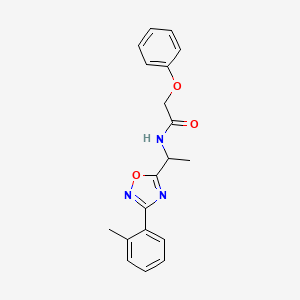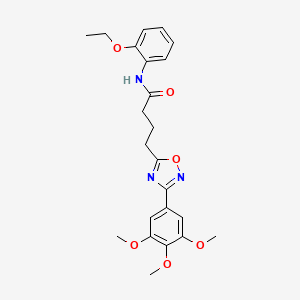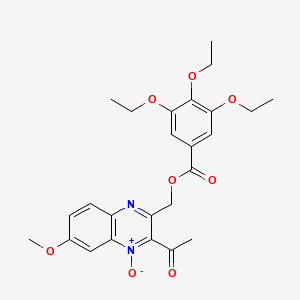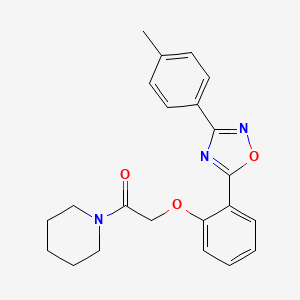
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CIPO, is a novel small molecule inhibitor that has shown potential for use in various scientific research applications. This compound has been synthesized using a specific method that involves several steps, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the activity of β-amyloid aggregation, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases. Furthermore, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its potential as an anticancer agent, its antibacterial and antifungal properties, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that it may have potential side effects that need to be carefully monitored. Another limitation is that it may not be effective in all types of cancer or neurological disorders.
将来の方向性
There are several future directions for the study of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One future direction is to further study its potential as an anticancer agent and to determine its effectiveness in different types of cancer. Another future direction is to study its potential as a treatment for infectious diseases and to determine its effectiveness against different types of bacteria and fungi. Furthermore, future research could focus on the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in various cellular processes.
合成法
The synthesis of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps. The first step involves the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclohexyl-4-aminophenol in the presence of a base to form the desired product. The product is then nitrated using a mixture of nitric and sulfuric acids to yield N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline.
科学的研究の応用
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown potential for use in various scientific research applications. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases.
特性
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)16-19-17(24-20-16)12-8-9-14(15(10-12)21(22)23)18-13-6-4-3-5-7-13/h8-11,13,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUVFAJLUNQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
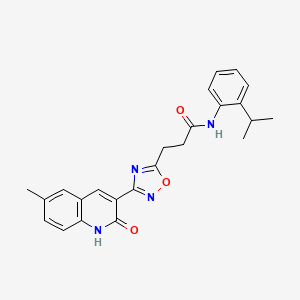

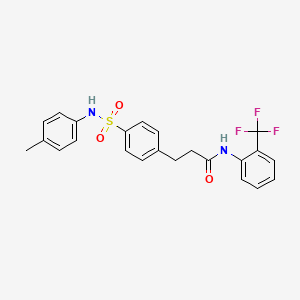
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
